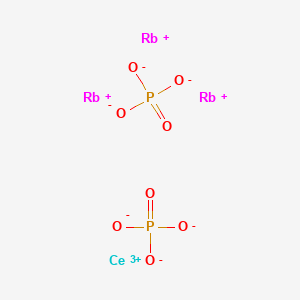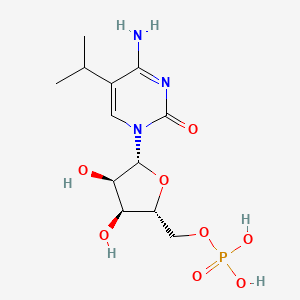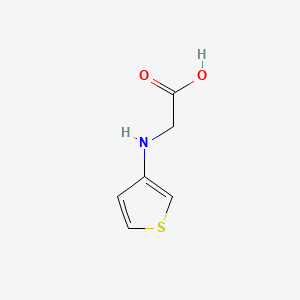![molecular formula C10H13IN4 B12644908 IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-](/img/structure/B12644908.png)
IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)- is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse applications in medicinal chemistry, materials science, and other fields. The presence of iodine and methyl groups in its structure makes it a unique compound with specific chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)- typically involves the use of molecular iodine and alkylamines. A transition-metal-free sp3 C–H amination reaction has been established for the synthesis of imidazo[1,5-a]pyrazines. This method employs molecular iodine from 2-pyridyl ketones and alkylamines in the presence of sodium acetate (NaOAc) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable synthetic routes involving readily available starting materials and mild reaction conditions is likely to be preferred for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrazin-8-aMine derivatives with different functional groups, while substitution reactions can introduce various substituents at the iodine position.
Applications De Recherche Scientifique
IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)- has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential therapeutic applications.
Materials Science: Employed in the synthesis of luminescent materials for optoelectronic devices and sensors.
Biology: Investigated for its antimicrobial properties and potential use in treating infectious diseases.
Mécanisme D'action
The mechanism of action of IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)- can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its activity against multidrug-resistant tuberculosis.
Imidazo[1,5-a]pyridine: Used in the synthesis of luminescent materials and as π-accepting carbene ligands.
The uniqueness of IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)- lies in its specific substitution pattern and the presence of iodine, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H13IN4 |
|---|---|
Poids moléculaire |
316.14 g/mol |
Nom IUPAC |
1-iodo-N-methyl-3-propan-2-ylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C10H13IN4/c1-6(2)10-14-8(11)7-9(12-3)13-4-5-15(7)10/h4-6H,1-3H3,(H,12,13) |
Clé InChI |
FFYADWJNZLZFQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=C2N1C=CN=C2NC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)












